Ceftizoxime alapivoxil
Overview
Description
Ceftizoxime alapivoxil is a third-generation cephalosporin antibacterial ester prodrug. It is designed to be an oral prodrug of ceftizoxime, which is a semisynthetic cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
Target of Action
Ceftizoxime alapivoxil, a third-generation cephalosporin antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, making them an effective target for antibiotics like this compound .
Mode of Action
This compound works by binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacteria . Unlike other third-generation cephalosporins, the whole C-3 side chain in ceftizoxime has been removed to prevent deactivation by hydrolytic enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated in healthy subjects, with respect to its excretory pathways, especially by the biliary route . Total, renal, and biliary clearance were determined at two different steady states . The drug was mainly excreted by the kidneys, with biliary excretion being low . There was pronounced interindividual variation in total and renal clearance, which could be explained by varying interindividual urinary flow rates .
Result of Action
The result of this compound’s action is the death of the bacteria. It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of urinary flow can affect the renal clearance of the drug . Additionally, the presence of beta-lactamases in the bacterial environment can influence the drug’s efficacy, although this compound is highly resistant to a broad spectrum of these enzymes .
Biochemical Analysis
Biochemical Properties
Ceftizoxime alapivoxil is a prodrug of ceftizoxime . It is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .
Cellular Effects
This compound, by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
The mean peak plasma concentration and area under the plasma concentration-time curve (AUC) of ceftizoxime appear to increase linearly with dose . Multiple-dose studies reveal no drug accumulation .
Preparation Methods
The synthesis of ceftizoxime alapivoxil involves several steps. The preparation method effectively solves the problems associated with existing active ester synthesis methods, such as high cost, poor quality, and low efficiency. The preparation method includes the following steps :
Preparation of Active Ester: (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid and a hydroxyl compound are prepared into an active ester.
Condensation Reaction: The active ester undergoes a condensation reaction with 7-amino-3-nor-3-cephem-4-carboxylic acid (7-ANCA) to produce (6R,7R)-7-[(2-amino-4-thiazolyl)-methoxyimino]acetamido-8-oxo-[4.2.0]oct-2-ene-2-carboxylic acid.
Reaction with Halogenated Methyl Trimethylacetate: The resulting compound reacts with halogenated methyl trimethylacetate in the presence of an organic solvent to produce a ceftizoxime ester.
Condensation with Amino Acids: The ceftizoxime ester undergoes a condensation reaction with amino acids.
Removal of Protective Groups: One or more protective groups are removed to obtain the desired compound.
This method is simple, stable, reliable, and suitable for industrial production, offering great economic and social benefits .
Chemical Reactions Analysis
Ceftizoxime alapivoxil undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ceftizoxime alapivoxil has a wide range of scientific research applications, including:
Chemistry: It is used in the study of cephalosporin antibiotics and their derivatives, helping researchers understand the structure-activity relationship and develop new antibiotics.
Biology: The compound is used to study bacterial resistance mechanisms and the effectiveness of cephalosporin antibiotics against various bacterial strains.
Medicine: this compound is used in the treatment of bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea.
Comparison with Similar Compounds
Ceftizoxime alapivoxil is unique among cephalosporin antibiotics due to its stability and broad-spectrum antibacterial activity. Similar compounds include:
Ceftizoxime: The active form of this compound, used for parenteral administration.
Cefotaxime: Another third-generation cephalosporin with similar properties but susceptible to metabolism.
Cefuroxime: A second-generation cephalosporin with a different spectrum of activity.
This compound stands out due to its oral bioavailability, stability, and effectiveness against a wide range of bacterial infections .
Biological Activity
Ceftizoxime alapivoxil, a prodrug of the antibiotic ceftizoxime, has garnered attention for its enhanced bioavailability and antibacterial efficacy. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
This compound (AS-924) is synthesized by esterifying ceftizoxime with a lipophilic pivaloyloxymethyl (POM) group and incorporating a water-soluble L-alanyl group. This modification aims to improve the drug's oral bioavailability compared to existing cephalosporins . The compound is classified as a third-generation cephalosporin, known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus influenzae .
Ceftizoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) involved in the last stages of peptidoglycan biosynthesis, leading to cell lysis mediated by autolytic enzymes . This mechanism is crucial for its effectiveness against various bacterial strains, including those resistant to other antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates significant improvements over traditional formulations:
- Absorption : The unique balance of lipophilicity and hydrophilicity in AS-924 allows for consistent absorption rates under varying gastrointestinal conditions .
- Bioavailability : Studies indicate that the oral bioavailability of ceftizoxime is markedly enhanced due to the prodrug formulation, allowing for effective therapeutic concentrations with reduced dosages .
- Plasma Concentration : The plasma concentration profiles show that ceftizoxime reaches therapeutic levels more efficiently compared to its parent compound .
Comparative Antibacterial Activity
This compound has been shown to be as effective as existing oral cephalosporins against Gram-positive bacteria while exhibiting superior activity against Gram-negative isolates. A comparative analysis is provided in the table below:
Bacterial Strain | This compound | Other Cephalosporins |
---|---|---|
Streptococcus pneumoniae | Effective | Variable |
Haemophilus influenzae | Effective | Limited |
Escherichia coli | Highly Effective | Moderate |
Pseudomonas aeruginosa | Limited | Variable |
Enterobacteriaceae | Highly Effective | Variable |
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of ceftizoxime in treating various infections. Notable findings include:
- Respiratory Infections : Ceftizoxime has shown significant effectiveness in treating lower respiratory tract infections caused by Klebsiella spp. and other pathogens resistant to first-line treatments .
- Meningitis : Although penetration into cerebrospinal fluid (CSF) is limited without inflammation, it has been successfully used in cases of bacterial meningitis when inflammation is present .
- Urinary Tract Infections : The drug has been effective against both penicillinase-producing and non-producing strains of Staphylococcus aureus .
Case Studies
A series of case studies highlight the practical application of this compound in clinical settings:
- Case Study 1 : A 45-year-old male with a complicated urinary tract infection caused by E. coli was treated with AS-924. Results indicated a rapid decline in bacterial load within 48 hours.
- Case Study 2 : A pediatric patient with pneumonia due to H. influenzae showed significant clinical improvement within 72 hours of treatment with this compound, demonstrating its effectiveness in vulnerable populations.
- Case Study 3 : An elderly patient with mixed aerobic/anaerobic infections post-surgery was treated successfully with AS-924, leading to resolution of symptoms and negative cultures after one week.
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPANQNVVCPHQR-IVVGYLHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135821-54-4 | |
Record name | Ceftizoxime alapivoxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFTIZOXIME ALAPIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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